molecular formula C26H24O2 B14541446 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene CAS No. 62205-28-1

1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene

Cat. No.: B14541446
CAS No.: 62205-28-1
M. Wt: 368.5 g/mol
InChI Key: LKYHTJHVQLROOM-UHFFFAOYSA-N
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Description

1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene is an organic compound that features a naphthalene core substituted with a benzyloxy and methoxy group. This compound is part of a class of aromatic compounds known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene typically involves multiple steps, starting with the preparation of the benzyloxy and methoxy substituted phenyl ethyl intermediate. This intermediate is then coupled with a naphthalene derivative through a series of reactions such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}benzene
  • 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}toluene
  • 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}phenol

Uniqueness

1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62205-28-1

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

IUPAC Name

1-[2-(3-methoxy-5-phenylmethoxyphenyl)ethyl]naphthalene

InChI

InChI=1S/C26H24O2/c1-27-24-16-21(17-25(18-24)28-19-20-8-3-2-4-9-20)14-15-23-12-7-11-22-10-5-6-13-26(22)23/h2-13,16-18H,14-15,19H2,1H3

InChI Key

LKYHTJHVQLROOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

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